1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazo[1,2-a][1,8]naphthyridine core, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a][1,8]naphthyridine core, followed by the introduction of the oxadiazole ring and the trifluoromethyl group. The final step involves the alkylation of the nitrogen atom with N,N-dimethylmethanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(methyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine
- 1-(8-(1,3,4-Oxadiazol-2-yl)-4-(fluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine
Uniqueness
1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13F3N6O |
---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-[8-(1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl]methanamine |
InChI |
InChI=1S/C16H13F3N6O/c1-24(2)6-9-5-11(16(17,18)19)10-3-4-13-22-12(15-23-20-8-26-15)7-25(13)14(10)21-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
OUEZZDREXNUKQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C2C=CC3=NC(=CN3C2=N1)C4=NN=CO4)C(F)(F)F |
Origin of Product |
United States |
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